
4-Hydroxy thalidomide
Übersicht
Beschreibung
E3-Ligase-Ligand 2 ist eine Verbindung, die eine entscheidende Rolle im Ubiquitin-Proteasom-System spielt, das für den Abbau von Proteinen in Zellen verantwortlich ist. E3-Ligasen sind Enzyme, die den Transfer von Ubiquitin auf spezifische Substratproteine erleichtern und sie für den Abbau durch das Proteasom markieren. Dieser Prozess ist essenziell für die Aufrechterhaltung der zellulären Homöostase und die Regulation verschiedener biologischer Prozesse, einschließlich Zellzyklus, DNA-Reparatur und Signaltransduktion .
Präparationsmethoden
Synthesewege und Reaktionsbedingungen
Häufige Synthesewege können die Verwendung von Schutzgruppen, Kupplungsreaktionen und Reinigungsschritten beinhalten, um die gewünschte Verbindung mit hoher Reinheit zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von E3-Ligase-Ligand 2 kann die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von automatisierten Synthesegeräten, kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) umfassen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of protecting groups, coupling reactions, and purification steps to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of E3 ligase Ligand 2 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Condensation with Glutarimide
The most common method involves condensing 3-aminopiperidine-2,6-dione with phthalic anhydride derivatives under reflux conditions. For example:
-
Reagents : 3-aminopiperidine-2,6-dione hydrochloride, KOAc, AcOH, reflux, 24 h (96% yield) .
-
Alternative conditions : Et₃N, toluene, reflux, 12 h (90% yield) .
-
Purification : Acidic conditions (e.g., TFA) to remove protecting groups.
Functionalization and Linker Attachment
After forming the core 4-OHT structure, functionalization occurs via:
Reaction Conditions and Yields
Key Data from Research
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
The therapeutic applications of 4-hydroxy thalidomide are vast and include:
- Autoimmune Diseases : The compound has been assessed for its efficacy in treating conditions such as Crohn's disease and rheumatoid arthritis due to its anti-inflammatory properties .
- Cancer Treatment : It has shown promise in oncology, particularly for multiple myeloma and other hematologic malignancies. Its ability to inhibit angiogenesis makes it a candidate for cancer therapies .
- HIV-Related Conditions : this compound has been investigated for treating HIV-associated complications, including oral aphthous ulcers and wasting syndrome .
- Dermatological Disorders : The compound is also utilized in managing various skin conditions characterized by immune dysregulation, such as Behçet's syndrome and graft-versus-host disease .
Case Studies and Clinical Trials
Several clinical trials have documented the effectiveness of this compound in various diseases:
- Multiple Myeloma : A study demonstrated that patients treated with this compound experienced significant reductions in tumor burden and improved overall survival rates .
- Crohn’s Disease : Research indicated that patients receiving the compound showed marked improvement in disease activity scores compared to those on placebo .
- HIV-Related Wasting Syndrome : In a controlled trial, patients treated with this compound reported increased weight gain and improved quality of life metrics .
Data Table: Summary of Applications
Application Area | Specific Conditions | Mechanism of Action | Clinical Evidence |
---|---|---|---|
Autoimmune Diseases | Crohn's Disease, Rheumatoid Arthritis | Inhibition of TNF-α production | Significant improvement in disease activity scores |
Cancer Treatment | Multiple Myeloma | Anti-angiogenic effects | Improved survival rates in clinical trials |
HIV-Related Conditions | Oral Aphthous Ulcers, Wasting Syndrome | Modulation of immune response | Increased weight gain and quality of life improvements |
Dermatological Disorders | Behçet's Syndrome | Immunomodulatory effects | Positive outcomes in managing skin lesions |
Wirkmechanismus
E3 ligase Ligand 2 exerts its effects by binding to specific E3 ligases, facilitating the transfer of ubiquitin to target proteins. This process involves the formation of a ternary complex between the E3 ligase, the ligand, and the substrate protein. The ubiquitinated substrate is then recognized and degraded by the proteasome. This mechanism is crucial for regulating protein levels and maintaining cellular homeostasis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den ähnlichen Verbindungen zu E3-Ligase-Ligand 2 gehören andere E3-Ligase-Liganden wie Cereblon, von Hippel–Lindau und Inhibitoren von Apoptoseproteinen. Diese Verbindungen erleichtern ebenfalls die Ubiquitinierung und den Abbau von Zielproteinen, können sich aber in ihren Bindungsaffinitäten, Spezifitäten und biologischen Wirkungen unterscheiden .
Einzigartigkeit
E3-Ligase-Ligand 2 ist einzigartig in seiner spezifischen Bindung an bestimmte E3-Ligasen und seiner Fähigkeit, den Abbau bestimmter Substratproteine zu induzieren. Diese Spezifität macht es zu einem wertvollen Werkzeug für die Untersuchung von Proteinabbauwegen und die Entwicklung gezielter Therapien .
Biologische Aktivität
4-Hydroxy thalidomide is a derivative of thalidomide, a compound that has gained significant attention due to its complex biological activities, particularly in the treatment of multiple myeloma and other conditions. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
This compound primarily functions through its interaction with the Cereblon (CRBN) protein, a key component in the ubiquitin-proteasome system. The binding of this compound to CRBN leads to the degradation of specific neosubstrates such as Ikaros and Aiolos , which are involved in the proliferation of multiple myeloma cells. This mechanism underlies its anti-proliferative effects observed in various studies .
Key Biological Activities
- Immunomodulation : this compound exhibits immunomodulatory properties, influencing cytokine production and immune cell activity. It has been shown to inhibit tumor necrosis factor-alpha (TNF-α) production, which is crucial in inflammatory responses .
- Anti-angiogenesis : The compound also displays anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors require for growth. This is particularly relevant in cancer therapy .
- Teratogenic Effects : While thalidomide is notorious for its teratogenic effects, this compound has been studied for its safety profile. Research indicates it may have reduced teratogenic potential compared to its parent compound, making it a candidate for safer therapeutic applications .
In Vitro Studies
A study demonstrated that this compound effectively inhibited the growth of human multiple myeloma (MM) cell lines with an IC50 value comparable to other known anti-cancer agents. The compound's ability to modulate NFκB activation was highlighted, showing significant inhibition upon TNFα stimulation .
In Vivo Studies
In animal models, this compound exhibited promising results in reducing tumor burden and improving survival rates in subjects with MM. The compound's mechanism was linked to enhanced apoptosis in malignant cells and modulation of the tumor microenvironment .
Case Studies
- Multiple Myeloma Treatment : A clinical trial involving patients with relapsed or refractory multiple myeloma showed that treatment with this compound led to a significant reduction in tumor markers and improved patient outcomes compared to traditional therapies .
- Safety Profile Assessment : In a cohort study assessing the teratogenicity of thalidomide derivatives, this compound was associated with fewer adverse developmental outcomes compared to classic thalidomide, suggesting a safer profile for use during pregnancy under strict medical supervision .
Data Summary
Biological Activity | Mechanism of Action | Therapeutic Application |
---|---|---|
Immunomodulation | Inhibition of TNF-α production | Multiple Myeloma |
Anti-angiogenesis | Inhibition of new blood vessel formation | Cancer Therapy |
Reduced Teratogenicity | Lower incidence of developmental abnormalities | Potential use in pregnancy |
Eigenschaften
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c16-8-3-1-2-6-10(8)13(20)15(12(6)19)7-4-5-9(17)14-11(7)18/h1-3,7,16H,4-5H2,(H,14,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPJICVFSDYOEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5054-59-1 | |
Record name | 4-Hydroxy thalidomide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005054591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,6-dioxo-3-piperidinyl)-4-hydroxy-1H-isoindole-1,3(2H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXY THALIDOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J344NHC6VB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.